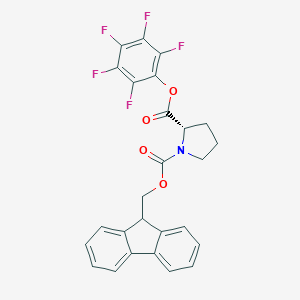

Fmoc-Pro-OPfp

Description

Historical Context and Significance of Fmoc-Pro-OPfp in Peptide Synthesis Methodologies

The journey towards efficient peptide synthesis began with early solution-phase methods, which were often laborious and purification-intensive. The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field by allowing for the facile separation of the growing peptide chain from excess reagents and byproducts through filtration semanticscholar.orgpeptide.com. Initial SPPS strategies primarily utilized the Boc (tert-butyloxycarbonyl) protecting group, which required harsh acidic conditions (like anhydrous HF) for final peptide cleavage from the resin creative-peptides.combeilstein-journals.orgiris-biotech.de.

The development of the Fmoc protecting group by Carpino and Han in the 1970s offered a complementary strategy. The Fmoc group is base-labile, allowing for its removal under mild conditions (typically with piperidine) without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage beilstein-journals.orgiris-biotech.dewikipedia.org. This orthogonality provided greater flexibility and compatibility with a wider range of sensitive amino acid side chains and post-translational modifications semanticscholar.orgnih.gov. The introduction of Fmoc chemistry necessitated the development of efficient, pre-activated Fmoc-amino acid derivatives to streamline the coupling process. This compound emerged as a key reagent within this evolving landscape, providing a stable yet highly reactive form of Fmoc-proline for incorporation into peptide chains.

Evolution of Activated Esters in Fmoc-Solid Phase Peptide Synthesis (SPPS)

The activation of the carboxyl group is a critical step in peptide bond formation. Early methods often involved in situ activation using reagents like carbodiimides (e.g., DCC, DIC) in the presence of additives like HOBt or HOAt bachem.comchempep.com. However, these methods could sometimes lead to side reactions such as racemization, especially with sensitive amino acids researchgate.net.

The development of pre-formed activated esters offered a significant advantage by allowing for the isolation and purification of reactive intermediates, thereby improving coupling efficiency and reducing the risk of racemization. Among various activated esters, pentafluorophenyl (OPfp) esters gained prominence in Fmoc-SPPS due to their favorable properties bachem.comwikipedia.orgthieme-connect.com. OPfp esters are derived from pentafluorophenol (B44920) and are known for their high reactivity towards nucleophiles (amines) and their relative stability against spontaneous hydrolysis compared to other activated esters like p-nitrophenyl (ONp) esters wikipedia.orghighfine.com. Kinetic studies have demonstrated that OPfp esters exhibit significantly faster coupling rates compared to other activated esters, with relative rates showing OPfp >> OPCP > ONp (111:3.4:1) highfine.com.

The utility of Fmoc-amino acid pentafluorophenyl esters in SPPS was first demonstrated by Atherton and Sheppard in 1985, who successfully synthesized the acyl carrier protein (ACP) 65–74 decapeptide using preformed Fmoc-amino acid OPfp esters, achieving high purity (>90%) nih.gov. This early work laid the foundation for the widespread adoption of OPfp esters, including this compound, in automated and manual Fmoc-SPPS protocols.

Current Role of this compound in Modern Peptide Synthesis Strategies

This compound is a vital building block in contemporary peptide synthesis due to its ability to efficiently introduce proline residues into peptide sequences. Proline, with its unique cyclic structure, imparts specific conformational constraints and properties to peptides, making it essential for many biologically active peptides and peptidomimetics chemimpex.com. However, proline's secondary amine structure and its tendency to form diketopiperazines can sometimes pose challenges during synthesis nih.gov.

The use of this compound as a pre-activated derivative circumvents many of these issues. Its key advantages include:

Rapid Coupling: The high reactivity of the OPfp ester group ensures rapid and efficient formation of the peptide bond, minimizing reaction times and the potential for side reactions bachem.comhighfine.comnih.gov.

Reduced Racemization: Pre-formed activated esters like this compound are generally associated with lower levels of epimerization compared to in situ activation methods, preserving the stereochemical integrity of the peptide bachem.comresearchgate.net.

Ease of Handling and Automation: this compound is typically a stable, crystalline solid that is easy to handle and weigh, making it well-suited for use in automated peptide synthesizers bachem.comchempep.comthieme-connect.comnih.gov.

Overcoming Proline Coupling Challenges: Its inherent reactivity helps ensure efficient coupling even for proline, which can sometimes be slower to incorporate due to its secondary amine.

These attributes make this compound a preferred choice for researchers and manufacturers synthesizing peptides, from short research peptides to longer therapeutic molecules.

Scope of Research Applications Involving this compound

This compound finds extensive application across various domains of peptide research and development:

Synthesis of Complex Peptides: It is routinely used in the synthesis of peptides with complex sequences, including those containing multiple proline residues or challenging coupling sites nih.gov.

Peptide Libraries: Its suitability for automated synthesis makes it valuable for the rapid generation of peptide libraries used in drug discovery and screening chempep.com.

Medicinal Chemistry and Drug Development: this compound is employed in the synthesis of peptide-based therapeutics, where proline residues can influence receptor binding, conformational stability, and pharmacokinetic properties chemimpex.com.

Bioconjugation: The reactive ester functionality can also be utilized in bioconjugation strategies, linking peptides to other molecules, surfaces, or biomaterials for applications such as biosensors and drug delivery systems chemimpex.com.

Collagen Mimetics: this compound has been used in the synthesis of collagen-related tripeptides, which are important for studying collagen structure and for developing biomaterials nih.gov.

Modified Peptides: Its compatibility with the Fmoc/tBu strategy allows for the incorporation of various post-translational modifications, with this compound serving as a standard building block in these intricate syntheses semanticscholar.orgnih.govnih.gov.

Data Tables

Table 1: Comparative Coupling Speed of Activated Esters

| Activated Ester Type | Relative Coupling Rate |

| Pentafluorophenyl (OPfp) | 111 |

| Pentachlorophenyl (OPCP) | 3.4 |

| p-Nitrophenyl (ONp) | 1 |

Data derived from kinetic studies comparing coupling speeds highfine.com.

Table 2: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 86060-90-4 | chemimpex.comscbt.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C₂₆H₁₈F₅NO₄ | scbt.comsigmaaldrich.combldpharm.compeptide.com |

| Molecular Weight | 503.42 g/mol | scbt.comsigmaaldrich.combldpharm.com |

| Appearance | White to cream solid | chemimpex.compeptide.com |

| Melting Point | 122-130 °C (or 127-129 °C) | chemimpex.comsigmaaldrich.comchemicalbook.com |

| Purity (Typical) | ≥ 99% (HPLC) | chemimpex.com |

Compound List

this compound (Nα-(9-Fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester)

Pentafluorophenol (HOC₆F₅)

p-Nitrophenyl (ONp) esters

Pentachlorophenyl (OPCP) esters

N-Hydroxysuccinimide (NHS) esters

N-Hydroxytriazolyl (HOBt) esters

1-Hydroxy-7-azabenzotriazole (HOAt) esters

DCC (Dicyclohexylcarbodiimide)

DIC (Diisopropylcarbodiimide)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)

PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)

Fmoc-OSu (9-Fluorenylmethylsuccinimidyl carbonate)

Fmoc-AA-OPfp (Fmoc-protected amino acid pentafluorophenyl ester)

Fmoc-Asn-OPfp (Fmoc-Asparagine pentafluorophenyl ester)

Fmoc-Ser(Trt)-OH (Fmoc-Serine(trityl)-OH)

Fmoc-Ser(Ac₃GalNAcα)-OH (Fmoc-Serine(acetylated galNAc)-OH)

Fmoc-Pro-OH (Fmoc-Proline)

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBLOHXKGUNWRV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369899 | |

| Record name | Fmoc-Pro-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-90-4 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(pentafluorophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Pro-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-prolin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Fmoc Pro Opfp in Amide Bond Formation

Reaction Kinetics and Efficiency of Fmoc-Pro-OPfp Coupling

This compound is recognized for its role as a key building block in peptide synthesis, enabling the introduction of proline residues with high efficiency. chemimpex.com The pentafluorophenyl (Pfp) ester serves as an activated form of the amino acid, facilitating rapid and efficient coupling reactions. peptide.compeptide.combachem.com Microwave-assisted solution-phase synthesis using Fmoc-amino acid pentafluorophenyl esters has demonstrated remarkably fast coupling times, often completing within 30-45 seconds. researchgate.net This high-speed coupling is a significant advantage in peptide synthesis, minimizing the potential for side reactions. researchgate.net

Kinetic studies have consistently shown that pentafluorophenyl esters are highly reactive, contributing to increased coupling rates compared to other methods. highfine.com This enhanced reactivity is crucial for minimizing side reactions that can occur during slower coupling processes. highfine.com The efficiency of this compound coupling is also beneficial in preventing racemization, a common issue with many activation methods. bachem.comsigmaaldrich.com

| Coupling Partner | Solvent | Additive | Reaction Time | Coupling Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Gly-Resin | DMF | HOBt | 1 hr | >95 | nih.gov |

| Hindered Amino Acid | DMF/NMP | None | 30-45 sec (Microwave) | High | researchgate.net |

| Acyl Carrier Protein (65-74) | DMF | HOBt | Facile | >90 (crude peptide purity) | nih.gov |

Influence of Solvent Systems on Coupling Efficiency with this compound

The choice of solvent is a critical parameter in solid-phase peptide synthesis, as it affects resin swelling, reagent solubility, and reaction kinetics. The most commonly used solvents for Fmoc-SPPS are polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). peptide.comdoaj.org

DMF is a widely used solvent due to its excellent solvating properties for both the peptide-resin and the reagents. peptide.comresearchgate.net NMP is more polar than DCM and can enhance coupling yields by efficiently solvating the resin. peptide.comresearchgate.net However, prolonged exposure of Fmoc-amino acids to NMP may lead to decomposition. peptide.com DCM is less commonly used in Fmoc chemistry as it can react with piperidine (B6355638), a common deprotection reagent. peptide.com The efficiency of coupling reactions, including those with this compound, is generally favored in more polar solvents that promote good solvation of the reacting species. peptide.com

| Solvent | Relative Polarity | General Effect on Coupling Efficiency | Reference |

|---|---|---|---|

| DMF (N,N-Dimethylformamide) | High | Good resin swelling and reagent solubility, generally high efficiency. | peptide.comresearchgate.net |

| NMP (N-Methyl-2-pyrrolidone) | High | Excellent solvation, can improve yields in difficult couplings. | peptide.comresearchgate.net |

| DCM (Dichloromethane) | Low | Less efficient solvation, may lead to slower kinetics. | peptide.com |

Studies on Base-Mediated Fmoc Deprotection and its Impact on Subsequent Coupling

The removal of the Fmoc protecting group is a crucial step that precedes each coupling reaction in Fmoc-SPPS. This deprotection is typically achieved through a base-mediated β-elimination mechanism. nih.govluxembourg-bio.com

The process begins with the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. nih.govspringernature.com This is followed by β-elimination, which liberates the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). springernature.comresearchgate.net

Dibenzofulvene is a highly reactive electrophile that can undergo Michael addition with the newly liberated amine, leading to the formation of a stable adduct and preventing the desired subsequent coupling reaction. springernature.comchimia.ch To circumvent this, a scavenger is typically added to the deprotection solution to trap the DBF. chimia.ch

Secondary amines, such as piperidine, are commonly used as the base for Fmoc deprotection because they also act as efficient scavengers for DBF. nih.govspringernature.com The piperidine attacks the DBF to form a stable dibenzofulvene-piperidine adduct, which is readily washed away. springernature.com Other scavengers, such as 1-octanethiol, have also been employed, particularly in solution-phase synthesis. chimia.ch

The choice of base and its concentration significantly influence the rate and efficiency of Fmoc deprotection, as well as the potential for side reactions.

Piperidine is the most common base used for Fmoc removal, typically at a concentration of 20% in DMF. nih.govnih.gov However, different concentrations and reaction times are also utilized. springernature.com While effective, piperidine can sometimes lead to side reactions like aspartimide formation. researchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can effect Fmoc deprotection much more rapidly than piperidine. nih.govpeptide.com This can be advantageous in preventing epimerization and increasing yields in the synthesis of sensitive peptides. nih.gov However, because DBU is non-nucleophilic, it cannot scavenge the dibenzofulvene byproduct. nih.govpeptide.com Therefore, a nucleophilic scavenger, often a small amount of piperidine or piperazine, is typically added to the DBU deprotection solution. peptide.comrsc.org The combination of a strong base like DBU for rapid deprotection and a nucleophile for scavenging provides an efficient deprotection system. rsc.orglookchem.com

| Base | Typical Concentration | Relative Deprotection Rate | Scavenging Ability | Potential Side Reactions | Reference |

|---|---|---|---|---|---|

| Piperidine | 20% in DMF | Moderate | Yes | Aspartimide formation | nih.govnih.govresearchgate.net |

| DBU | 2% in DMF | Fast | No | Requires a scavenger | nih.govpeptide.com |

| Piperazine/DBU | 5% / 2% in DMF | Very Fast | Yes (Piperazine) | Reduced side reactions compared to piperidine | rsc.orglookchem.com |

Applications of Fmoc Pro Opfp in Solid Phase Peptide Synthesis Spps

Fmoc-Pro-OPfp as a Building Block in Fmoc/tBu SPPS

In the Fmoc/tBu strategy, the N-terminal Fmoc group is removed with a mild base, typically a piperidine (B6355638) solution, while acid-labile tert-butyl-based groups protect the side chains of other amino acids. nih.govnih.gov this compound functions as an activated building block ready for coupling. The use of pre-formed active esters like OPfp esters is advantageous as they are stable, can be isolated and stored, and still react rapidly during the coupling step. chempep.com This approach contrasts with methods that require in situ activation of the carboxylic acid using coupling reagents.

Minimization of Side Reactions during this compound Coupling in SPPS

While advantageous, the coupling of proline residues in SPPS presents unique challenges. Several side reactions can occur, potentially compromising the yield and purity of the target peptide. Understanding and mitigating these side reactions is crucial for successful synthesis.

Diketopiperazine (DKP) formation is a significant side reaction, particularly at the dipeptide stage of SPPS. peptide.commesalabs.com This intramolecular cyclization occurs when the free N-terminal amino group of the dipeptide-resin attacks the ester linkage to the solid support, cleaving the dipeptide from the resin as a cyclic DKP. chempep.com Sequences containing proline are especially susceptible to this side reaction. peptide.comiris-biotech.de The secondary amine of proline can enhance the rate of DKP formation. iris-biotech.de This is particularly problematic in Fmoc-based SPPS because the basic conditions used for Fmoc deprotection can catalyze this unwanted cyclization. iris-biotech.denih.govnih.gov

| Factor | Influence on DKP Formation |

| Peptide Sequence | C-terminal proline residues and sequences like Pro-Pro, Ala-Pro, and Val-Pro are highly prone to DKP formation. iris-biotech.denih.gov |

| Resin Type | Resins with less steric hindrance around the ester linkage (e.g., Wang resin) can facilitate DKP formation. peptide.comiris-biotech.de |

| Deprotection Conditions | The use of piperidine for Fmoc removal provides the basic environment that catalyzes the intramolecular cyclization. iris-biotech.denih.gov |

| Penultimate Proline | A proline residue at the penultimate position can stabilize the transition state for Fmoc decomposition, making the peptide more prone to subsequent DKP formation. nih.govnih.govdigitellinc.com |

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can be a concern during the activation and coupling steps in peptide synthesis. chempep.com However, the use of Nα-urethane protecting groups like Fmoc generally suppresses this side reaction. nih.gov Furthermore, proline's rigid cyclic structure inherently makes it less prone to racemization compared to other amino acids.

The use of pre-activated OPfp esters under acidic or neutral conditions is a recognized strategy to minimize racemization, especially for sensitive amino acids like cysteine and histidine. peptide.comsigmaaldrich.combiomatik.com While significant racemization can occur with base-mediated activation methods (e.g., using DIPEA), the direct coupling of this compound generally proceeds with low levels of epimerization. chempep.combiomatik.com Additives such as HOBt or its aza-analogue HOAt not only accelerate coupling but also act as effective racemization suppressants. chempep.compeptide.com

Several strategies have been developed to minimize DKP formation and other side reactions associated with proline coupling, thereby enhancing the purity of the final peptide. nih.gov

| Side Reaction | Mitigation Strategy | Description |

| Diketopiperazine (DKP) Formation | Use of sterically hindered resins | Resins like 2-chlorotrityl chloride increase the steric bulk around the linkage point, which physically inhibits the intramolecular cyclization reaction. peptide.com |

| Coupling of dipeptides | Instead of coupling a single proline residue, a pre-synthesized Fmoc-Xaa-Pro-OH dipeptide is coupled, bypassing the vulnerable dipeptide-resin intermediate stage altogether. peptide.com | |

| Modified deprotection reagents | Using alternative deprotection cocktails, such as 2% DBU and 5% piperazine in NMP, has been shown to drastically reduce DKP formation compared to standard 20% piperidine in DMF. nih.gov | |

| General Side Reactions / Purity Enhancement | Addition of HOBt | Including HOBt in the coupling reaction with this compound can increase reactivity and suppress racemization. chempep.comoup.com Adding HOBt to the deprotection solution can also reduce aspartimide formation for Asp-containing peptides. peptide.comresearchgate.net |

| Use of scavenger cocktails | During the final cleavage from the resin with trifluoroacetic acid (TFA), using a scavenger cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT) is crucial to prevent modification of sensitive residues by reactive cationic species. nih.govsigmaaldrich.com |

Automated SPPS Utilizing Pre-formed this compound Active Esters

The automation of SPPS has revolutionized peptide synthesis, enabling high-throughput production with high reproducibility. nih.govnih.govamericanpeptidesociety.org Pre-formed active esters like this compound are particularly well-suited for automated synthesizers. chempep.com Their stability and high reactivity allow for a simplified and rapid coupling protocol. In an automated process, the this compound solution is simply delivered to the reaction vessel containing the resin-bound peptide with its newly deprotected N-terminal amine, eliminating the need for an in situ pre-activation step with coupling reagents and bases. chempep.com This "walk-away" capability reduces manual intervention, minimizes potential for human error, and ensures consistent cycle times, leading to more reliable and efficient synthesis of complex peptides. americanpeptidesociety.org

Segment Condensation Strategies with this compound for Complex Peptide Synthesis

For the synthesis of very long peptides or small proteins, a convergent approach known as segment condensation is often employed. nih.govresearchgate.net This strategy involves the synthesis of several smaller, protected peptide fragments, which are then purified and ligated together. This compound is a useful reagent in the preparation of these peptide segments.

In one methodology, this compound was used in a solution-phase synthesis to create collagen-related tripeptides, such as Fmoc-Pro-Pro-Gly-OH. nih.gov This approach, which utilized N-methylmorpholine as a base, enabled a chromatography-free synthesis where byproducts were removed by simple extraction and trituration. The resulting protected tripeptide segment was of sufficient purity to be used directly in a subsequent solid-phase segment condensation to build larger, more complex collagen mimetic peptides. nih.gov This highlights the utility of this compound in creating well-defined peptide blocks for the construction of intricate biomolecules.

Solution Phase Peptide Synthesis Lpps with Fmoc Pro Opfp

Adaptation of Fmoc-Pro-OPfp for Solution-Phase Peptide Assembly

The adaptation of this compound for solution-phase synthesis leverages its nature as a pre-activated amino acid derivative, which facilitates efficient peptide bond formation in a homogeneous environment. Unlike SPPS, where the growing peptide is anchored to an insoluble resin, LPPS keeps the peptide chain in solution, often aided by a solubility-enhancing tag. rsc.orgresearchgate.net

The process typically involves the reaction of this compound with the free amine of a C-terminally protected amino acid or peptide in an appropriate organic solvent. nih.gov The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, allowing the coupling reaction to proceed efficiently, often without the need for additional in-situ coupling reagents. bachem.com A tertiary amine base, such as N-methyl morpholine (B109124) (NMM) or N,N-diisopropylethylamine (DIPEA), is commonly added to the reaction mixture to neutralize any salts and facilitate the reaction. rsc.orgnih.gov

A typical coupling reaction involves dissolving the amino component (e.g., H-Pro-Gly-OtBu) in a solvent like Tetrahydrofuran (THF). Subsequently, a base and the this compound are added to the solution. nih.gov The reaction is stirred for several hours at room temperature to ensure completion. nih.gov This approach has been successfully used in the chromatography-free synthesis of collagen-related tripeptides. nih.gov

Table 1: Example Reaction Protocol for this compound Coupling in LPPS

| Step | Reagent/Parameter | Purpose | Finding |

|---|---|---|---|

| 1. Solubilization | Amine Component (e.g., H-Pro-Gly-OtBu), THF | Dissolve the peptide fragment with the free N-terminal amine. | Provides a homogeneous reaction medium. nih.gov |

| 2. Base Addition | N-methyl morpholine (NMM) | Acts as an organic base to facilitate the coupling reaction. | Essential for neutralizing salts and promoting nucleophilic attack. nih.gov |

| 3. Coupling | This compound | Provides the activated proline residue for peptide bond formation. | The OPfp ester allows for efficient coupling without additional activating agents. nih.gov |

| 4. Reaction | Stirring for ~16 hours at room temperature | Allows the coupling reaction to proceed to completion. | High yields are achievable under these conditions. nih.gov |

Purification Methodologies in Solution-Phase Synthesis Employing this compound

A significant aspect of LPPS is the purification strategy, which must effectively separate the desired peptide product from excess reagents and byproducts, such as the pentafluorophenol (B44920) leaving group and unreacted starting materials. Unlike SPPS where purification involves simple filtration and washing of the solid resin, LPPS requires different techniques. americanpeptidesociety.org

Common methodologies employed when using this compound in LPPS include:

Extraction: After the reaction, the mixture can be concentrated and redissolved in a solvent like ethyl acetate. This solution is then washed successively with aqueous solutions, such as dilute acid (e.g., 0.10 M KHSO₄) to remove basic impurities and a mild base (e.g., saturated aqueous NaHCO₃) to remove acidic byproducts like pentafluorophenol. nih.gov

Precipitation/Trituration: This is a widely used technique in LPPS. nih.gov After the reaction, an "anti-solvent" in which the desired peptide product is insoluble but the impurities are soluble is added. For many Fmoc-protected peptides, solvents like acetonitrile (B52724) (ACN), diisopropyl ether (DIPE), or hexanes can induce precipitation or trituration of the product, which can then be collected by filtration. rsc.orgnih.gov For example, after synthesizing Fmoc-Pro-Pro-Gly-OH, the residue was dissolved in a minimum volume of Dichloromethane (B109758) (DCM) and triturated with hexanes to yield a solid product. nih.gov

Filtration: Following precipitation, simple filtration is used to isolate the solid peptide product from the solvent containing the soluble impurities. rsc.orgnih.gov This avoids the need for time-consuming column chromatography. nih.gov

Table 2: Purification Strategy Example

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Concentration | Removal of volatiles under reduced pressure | - | To remove the reaction solvent (e.g., THF). nih.gov |

| 2. Extraction | Dissolve residue in EtOAc, wash with aqueous solutions | EtOAc, 0.10 M KHSO₄, saturated aq. NaHCO₃ | To remove unreacted base and acidic byproducts. nih.gov |

| 3. Precipitation | Dissolve residue in a minimal amount of a good solvent (e.g., DCM) | DCM, Hexanes | To selectively precipitate the desired peptide product. nih.gov |

| 4. Isolation | Collect the solid material by filtration | - | To separate the purified solid peptide from the liquid phase containing impurities. nih.gov |

This combination of extraction and precipitation/trituration allows for a "chromatography-free" synthetic route, which is a major advantage in terms of time, cost, and resource consumption. nih.gov

Challenges and Advantages of this compound in LPPS Compared to SPPS

The choice between LPPS and SPPS for peptide synthesis involves weighing their respective benefits and drawbacks, many of which are directly relevant to the use of reagents like this compound.

Advantages of this compound in LPPS:

Scalability: LPPS is not constrained by the loading capacity of a solid resin, making it more easily scalable for the industrial production of peptides. americanpeptidesociety.org

Homogeneous Reaction Conditions: Reactions in solution can lead to more precise control over conditions, potentially resulting in higher yields and fewer side reactions for certain peptide sequences. americanpeptidesociety.org

Avoidance of Resin-Related Issues: LPPS avoids problems associated with solid supports, such as incomplete swelling of the resin, which can hinder reaction kinetics in SPPS. researchgate.net

Challenges of this compound in LPPS:

Complex Purification: While chromatography can be avoided, the purification steps in LPPS (extraction, precipitation) are generally more complex and labor-intensive than the simple filtration and washing cycles in SPPS. americanpeptidesociety.org

Aggregation: Peptides, particularly hydrophobic sequences, can be prone to aggregation and precipitation in solution, which can complicate synthesis and purification. rsc.orgamericanpeptidesociety.org

Epimerization Risk: The risk of epimerization (racemization) at the C-terminal amino acid during activation is a persistent challenge in peptide synthesis. nih.gov While the OPfp ester is designed for efficient coupling, conditions must be carefully controlled to minimize this side reaction, especially for sensitive residues. Proline itself is less prone to racemization than many other amino acids, but the potential still exists.

Handling of Intermediates: Each intermediate in the peptide chain must be isolated and purified, which can be more cumbersome than the SPPS workflow where the growing peptide remains attached to the resin throughout the synthesis. americanpeptidesociety.org

Table 3: Comparison of LPPS and SPPS for this compound Usage

| Feature | LPPS with this compound | SPPS with this compound |

|---|---|---|

| Scale | Highly scalable for industrial production. americanpeptidesociety.org | Limited by resin loading capacity. americanpeptidesociety.org |

| Reaction Phase | Homogeneous solution phase. rsc.org | Heterogeneous solid-liquid phase. |

| Purification | Multi-step extraction, precipitation, filtration. nih.govamericanpeptidesociety.org | Simple filtration and washing of the resin. americanpeptidesociety.org |

| Process Control | More precise control over reaction conditions. americanpeptidesociety.org | Can be limited by resin swelling and diffusion rates. researchgate.net |

| Key Challenge | Potential for product aggregation in solution; more complex workup. americanpeptidesociety.org | Mechanical stability of resin; accessibility of reactive sites. researchgate.net |

| Key Advantage | No resin-related limitations; suitable for large scale. americanpeptidesociety.org | Ease of automation and purification between steps. americanpeptidesociety.org |

Advanced Research Topics and Methodological Developments

Fmoc-Pro-OPfp in the Synthesis of Collagen Mimetic Peptides (CMPs)

This compound plays a significant role in the synthesis of collagen mimetic peptides (CMPs), which are synthetic peptides designed to mimic the triple-helix structure of natural collagen. raineslab.com These peptides are valuable tools for studying collagen structure, function, and pathology, as well as for developing new biomaterials and therapeutic agents. raineslab.com

The synthesis of CMPs often involves the coupling of tripeptide units, with a common repeating motif being (Pro-Hyp-Gly). This compound is utilized in a chromatography-free synthetic methodology to access tripeptides related to collagen, such as Fmoc-Pro-Pro-Gly-OH and Fmoc-Pro-Hyp(tBu)-Gly-OH, in a purity suitable for solid-phase segment condensation. nih.gov This approach is advantageous as it avoids time-consuming and resource-intensive chromatographic purification steps. raineslab.comnih.gov The use of pentafluorophenyl esters, like this compound, in conjunction with N-methyl morpholine (B109124) as a base, allows for the isolation of peptide products through simple evaporation, extraction, and trituration. nih.gov

In the synthesis of specific collagen-related tripeptides, this compound is reacted with the corresponding dipeptide amine component. For instance, in the synthesis of Fmoc-Pro-Hyp(tBu)-Gly-OMe, the crude intermediate H-Hyp(tBu)-Gly-OMe is dissolved in a suitable solvent like THF, and then NMM and this compound are added to the solution to facilitate the coupling reaction. nih.gov Proline's inherent resistance to epimerization during coupling reactions makes it a valuable component in these syntheses. nih.gov

The table below summarizes key aspects of this compound's application in CMP synthesis.

| Feature | Description | Reference |

| Synthetic Strategy | Chromatography-free solution-phase synthesis of tripeptide fragments for subsequent solid-phase segment condensation. | nih.gov |

| Key Reagents | This compound, N-methyl morpholine (NMM) | nih.gov |

| Purification Method | Evaporation, extraction, and trituration, avoiding chromatography. | nih.gov |

| Example Tripeptides | Fmoc-Pro-Pro-Gly-OH, Fmoc-Pro-Hyp(tBu)-Gly-OH | nih.gov |

| Advantages | Increased efficiency, reduced waste, and avoidance of time-consuming purification steps. | raineslab.comnih.gov |

Integration of this compound in Bioconjugation Techniques

While direct and extensive research specifically detailing the integration of this compound in a wide array of bioconjugation techniques is not prevalent in the provided search results, its role can be inferred from its fundamental chemical properties and the general principles of bioconjugation. This compound serves as an activated amino acid derivative, which is a common building block in peptide synthesis. This functionality is crucial for its potential application in bioconjugation, where peptides are often linked to other molecules such as fluorescent dyes, drugs, or proteins.

The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating the formation of stable amide bonds with primary and secondary amines under mild conditions. This reactivity is a key feature for bioconjugation reactions, which often need to be performed in aqueous environments and at physiological pH to maintain the integrity of the biomolecules involved.

For example, in the synthesis of fluorescein-labeled CMPs, while the specific use of this compound is not explicitly detailed for the dye conjugation step, the synthesis of the peptide backbone itself can involve Fmoc-protected amino acids. nih.govacs.org The subsequent conjugation of a molecule like 5(6)-carboxyfluorescein to the N-terminus of a peptide often involves activation of the dye's carboxylic acid and reaction with the free amine of the peptide. nih.govacs.org The principles of using activated esters for amide bond formation are central to these processes.

Development of Peptide Libraries and Array Synthesis Using this compound

The development of peptide libraries and the synthesis of peptide arrays are powerful tools in drug discovery, epitope mapping, and the study of protein-protein interactions. nih.govmdpi.com These techniques rely on the systematic and parallel synthesis of a large number of different peptides. The use of Fmoc-protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), which is the primary method for creating these libraries and arrays. nih.govnih.gov

This compound, as an activated Fmoc-amino acid, is well-suited for these high-throughput synthetic methodologies. The SPOT synthesis technique, for instance, involves the spotting of activated amino acid solutions onto a cellulose membrane to build up peptide chains in a spatially defined manner. nih.gov The high reactivity of the pentafluorophenyl ester in this compound would facilitate efficient coupling reactions in this context, leading to high-quality peptide synthesis.

Furthermore, in combinatorial "split-and-mix" library synthesis, the resin is divided into portions, each of which is coupled with a different amino acid, and then the portions are recombined. mdpi.com The efficiency and reliability of each coupling step are paramount, and the use of highly activated esters like this compound can contribute to the successful synthesis of complex peptide libraries.

The table below outlines the relevance of this compound in these technologies.

| Technology | Role of this compound | Key Advantages | Reference |

| Peptide Arrays (e.g., SPOT synthesis) | As a building block for the stepwise synthesis of peptides on a solid support. | Efficient coupling kinetics due to the Pfp active ester, leading to higher quality arrays. | nih.gov |

| Combinatorial Peptide Libraries | As a reagent in the coupling steps of "split-and-mix" or parallel synthesis. | High reactivity ensures near-quantitative coupling, which is crucial for the integrity of the library. | mdpi.com |

Exploring this compound in the Synthesis of Bioactive Peptides and Natural Products

This compound is a valuable reagent in the synthesis of various bioactive peptides and natural products. Bioactive peptides are specific protein fragments that can positively impact bodily functions and health. nih.gov The synthesis of these peptides often relies on Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov

The use of activated esters like this compound can be particularly advantageous in solution-phase synthesis of peptide fragments that are later used in a convergent synthesis of a larger bioactive peptide or natural product. The clean and high-yielding coupling reactions minimize the need for extensive purification of intermediates. nih.gov

The proline residue itself is a common component of many bioactive peptides and natural products, often playing a critical role in their three-dimensional structure and biological activity. Therefore, the efficient incorporation of proline using a reliable reagent like this compound is crucial for their successful synthesis.

Studies on Proline Analogues and their Pentafluorophenyl Esters in Peptide Synthesis

Proline analogues are synthetic amino acids that have been developed to study the relationship between the conformation of the Xaa-Pro peptide bond and the biological activity of peptides. sigmaaldrich.cnthieme-connect.de These analogues can restrict the conformational flexibility of the peptide backbone, providing insights into the bioactive conformation. sigmaaldrich.cn The synthesis of peptides containing these proline analogues often follows standard peptide synthesis protocols where pentafluorophenyl esters can be employed for activation.

The unique cyclic structure of proline restricts the conformational space of a peptide chain. sigmaaldrich.cn By introducing substitutions on the proline ring or altering the ring size, researchers can fine-tune the physicochemical and biological properties of peptides. sigmaaldrich.cn The synthesis of peptides incorporating these proline analogues can be achieved using their corresponding Fmoc-protected pentafluorophenyl esters. This approach allows for their efficient incorporation into a growing peptide chain during SPPS.

"Proline editing" is a technique that allows for the synthesis of peptides with stereospecifically modified proline residues. semanticscholar.orgnih.gov This method involves the incorporation of Fmoc-hydroxyproline into a peptide, followed by modification of the hydroxyl group. semanticscholar.orgnih.gov While this specific technique focuses on post-synthetic modification, the initial incorporation of the functionalized proline precursor can be facilitated by activation as a pentafluorophenyl ester.

| Proline Analogue Feature | Impact on Peptide Properties | Relevance of Pentafluorophenyl Esters | Reference |

| Ring Substitution | Alters steric and electronic properties, influences cis/trans isomerization. | Facilitates efficient incorporation of the analogue into the peptide chain. | sigmaaldrich.cn |

| Ring Size Variation | Modifies backbone conformation and flexibility. | Provides a reliable method for amide bond formation with these non-standard amino acids. | sigmaaldrich.cn |

| Incorporation of Heteroatoms | Changes the chemical properties and potential for hydrogen bonding. | Enables the use of these unique building blocks in standard peptide synthesis protocols. | sigmaaldrich.cn |

Enzymatic and Organocatalytic Applications of Proline-Containing Active Esters

Proline and its derivatives are well-known for their applications in organocatalysis, particularly in asymmetric reactions like aldol and Michael additions. acs.orgmdpi.com The catalytic activity of proline stems from its secondary amine, which can form enamine or iminium ion intermediates. mdpi.com While this compound itself is a protected amino acid and not a catalyst, the proline moiety is central to this field of catalysis.

Research has explored the use of proline-containing lipopeptides as organocatalysts in aqueous media. rsc.org These self-assembling systems can create microenvironments that enhance the stereoselectivity of reactions. rsc.org The synthesis of such catalytic peptides would involve the incorporation of proline, where a reagent like this compound could be used.

In the context of enzymatic applications, while the direct use of this compound is not as a substrate for enzymes, the synthesis of peptide substrates or inhibitors for enzymes often involves proline residues. The efficient and stereochemically pure synthesis of these peptides is critical for studying enzyme kinetics and mechanisms, and this compound is a tool to achieve this.

The development of charge-tagged proline-based organocatalysts for mechanistic studies using mass spectrometry highlights the ongoing innovation in this area. beilstein-journals.org The synthesis of such specialized catalysts, which often have a peptide-like structure, could potentially utilize this compound or similar activated proline derivatives.

Analytical and Characterization Techniques in Fmoc Pro Opfp Research

Spectroscopic Methods for Monitoring Reactions Involving Fmoc-Pro-OPfp

Spectroscopic techniques are indispensable for real-time reaction tracking and detailed structural analysis of this compound and its derivatives.

In solid-phase peptide synthesis (SPPS), the fluorenylmethoxycarbonyl (Fmoc) group is a commonly used Nα-protecting group that is stable to acids but readily removed by a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). wikipedia.org The progress of this deprotection step can be conveniently monitored using UV spectroscopy because the byproducts of the cleavage reaction are strong chromophores. chempep.com

The cleavage occurs via a β-elimination mechanism, releasing dibenzofulvene (DBF). chempep.com This DBF molecule subsequently reacts with the piperidine in the cleavage solution to form a stable dibenzofulvene-piperidine adduct. wikipedia.orgnih.gov This adduct exhibits two distinct and strong UV absorbance maxima, one around 290 nm and another, more commonly used for quantification, at approximately 301 nm. nih.govthieme-connect.de

By collecting the cleavage solution and measuring its absorbance at this wavelength, the quantity of the released Fmoc group can be calculated using the Beer-Lambert law. rsc.org This allows for a quantitative assessment of the reaction's completion and can be used to determine the loading capacity of the resin. nih.govrsc.org Continuous-flow peptide synthesizers are often equipped with in-line UV detectors to provide real-time qualitative monitoring of both the deprotection and coupling steps. thieme-connect.degoogle.com

Table 1: Key Chromophores in Fmoc Deprotection Monitoring

| Compound | Role | Typical λmax (nm) | Molar Absorption Coefficient (ε) at ~301 nm (L mol⁻¹ cm⁻¹) |

| Dibenzofulvene-piperidine adduct | Primary species for monitoring | ~301 | 7100 - 8100 nih.gov |

| Fmoc-amino acid | Starting material | ~265, ~290, ~301 | Varies |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural confirmation of this compound and for assessing its stereochemical purity.

Structural Elucidation: Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to verify the molecular structure. researchgate.net The spectra provide definitive evidence for the presence of the three key components: the Fmoc protecting group, the proline ring, and the pentafluorophenyl (OPfp) ester.

¹H NMR: The spectrum shows characteristic signals for the aromatic protons of the fluorenyl ring (typically in the δ 7.2–7.8 ppm range), the protons of the proline ring, and the methine and methylene (B1212753) protons of the Fmoc group's linker. nih.gov

¹³C NMR: The carbon spectrum confirms the presence of carbonyl carbons from the carbamate (B1207046) and the active ester, as well as the distinct carbons of the Fmoc, proline, and pentafluorophenyl groups. nih.gov NMR can also be used to determine the ratio of cis and trans isomers of the prolyl peptide bond in resulting dipeptides. nih.gov

Racemization Analysis: Maintaining the L-configuration of the proline residue is critical for the biological activity of the final peptide. Racemization (or epimerization in this context) can occur during the activation and coupling steps of peptide synthesis. NMR spectroscopy can be used to detect the presence of the unwanted D-epimer. nih.gov While the NMR spectra of the enantiomers (Fmoc-L-Pro-OPfp and Fmoc-D-Pro-OPfp) are identical, their presence can be detected by coupling the amino acid to a chiral reagent to form diastereomers, which have distinct and resolvable NMR spectra. nih.gov Studies have shown that certain coupling conditions can lead to significant epimerization, which can be quantified by integrating the unique signals corresponding to each diastereomer in the NMR spectrum. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for Related Fmoc-Amino Acid Structures

| Protons | Representative Chemical Shift (δ) ppm |

| Fmoc aromatic protons | 7.2 – 7.8 (multiplet) |

| Proline α-CH | ~4.3 (multiplet) nih.gov |

| Fmoc CH & CH₂ | ~4.2 – 4.6 (multiplet) nih.gov |

| Proline β, γ, δ-CH₂ | 1.8 – 3.7 (multiplets) nih.gov |

Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound and the quantitative assessment of its purity, as well as for monitoring the progress of peptide coupling reactions.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for monitoring the progress of peptide synthesis reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Commercial suppliers of this compound typically provide a purity specification of ≥98.0% as determined by HPLC. sigmaaldrich.com

Product Characterization: A reversed-phase HPLC (RP-HPLC) method is most commonly used. The analysis involves injecting the sample onto a nonpolar stationary phase (e.g., a C18 column) and eluting it with a gradient of polar mobile phases, such as water and acetonitrile (B52724), usually containing an ion-pairing agent like trifluoroacetic acid (TFA). perlan.com.pl The compound is detected by a UV detector, and the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. lcms.cz

Reaction Monitoring: During peptide synthesis, HPLC can be used to track the consumption of the this compound active ester and the formation of the desired peptide product. google.comnih.gov By analyzing small aliquots from the reaction mixture over time, researchers can determine the optimal reaction time and identify the presence of any side products or unreacted starting materials based on their retention times. nih.gov

Table 3: Typical HPLC Parameters for Fmoc-Protected Peptide Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV at 214 nm, 254 nm, or 280 nm thermofisher.com |

| Mode | Gradient elution |

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov This hyphenated technique is crucial for confirming the identity of this compound and for the comprehensive identification and characterization of impurities. researchgate.netavantorsciences.com

Mass Confirmation: After separation on the LC column, the eluent is directed into the mass spectrometer. Through techniques like electrospray ionization (ESI), the molecule is ionized and its mass-to-charge ratio (m/z) is measured. This allows for the unambiguous confirmation of the molecular weight of this compound, which has a calculated molecular weight of 503.42 g/mol . sigmaaldrich.comavantorsciences.com High-resolution mass spectrometry (HRMS) can provide mass confirmation with very high accuracy, further validating the elemental composition of the compound. nih.govlcms.cz

Impurity Profiling: LCMS is exceptionally effective for creating a detailed impurity profile. nih.govchromatographyonline.com It can detect and help identify process-related impurities, such as unreacted starting materials (e.g., Fmoc-Pro-OH) or byproducts from side reactions, even when they are present at very low levels and co-elute with the main product peak in the UV chromatogram. lcms.czwaters.com By identifying the mass of these minor components, researchers can deduce their structures and optimize synthesis and purification protocols to minimize their formation. lcms.czresearchgate.net

Table 4: Molecular Weights for LCMS Analysis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₂₆H₁₈F₅NO₄ | 503.42 sigmaaldrich.comavantorsciences.com | Target Compound |

| Fmoc-Pro-OH | C₂₀H₁₉NO₄ | 337.37 | Potential Precursor Impurity |

| Pentafluorophenol (B44920) (Pfp-OH) | C₆HF₅O | 184.06 | Potential Hydrolysis Byproduct |

Future Directions and Emerging Trends

Green Chemistry Approaches in Fmoc-Pro-OPfp Synthesis and Utilization

The growing emphasis on sustainable chemical practices is influencing the synthesis and application of peptide building blocks like this compound. The traditional reliance on hazardous solvents such as N,N-dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS) is being challenged by the exploration of greener alternatives.

Sustainable Synthesis: Research is actively seeking more environmentally benign methods for the synthesis of this compound itself. This includes the investigation of biocatalytic approaches, where enzymes could potentially replace harsh chemical reagents and reduce waste generation. While specific enzymatic routes for the direct synthesis of this compound are still under development, the broader field of biocatalysis in amino acid modification holds promise for future applications.

Eco-Friendly Solvents in Peptide Synthesis: A significant trend in the utilization of this compound is the move towards greener solvents for SPPS. Solvents like anisole and N-butylpyrrolidinone (NBP) are being explored as viable replacements for DMF. researchgate.net Studies have shown that binary mixtures of green solvents can effectively solubilize Fmoc-amino acids and facilitate efficient peptide coupling. researchgate.net For instance, a mixture of anisole and N-octyl-2-pyrrolidone (NOP) has been identified as a promising green solvent system. researchgate.net The compatibility and efficiency of this compound within these greener solvent systems are crucial areas of ongoing investigation to ensure high coupling yields and peptide purity.

| Green Solvent/Mixture | Key Advantages | Reference |

| Anisole | Derived from renewable resources, lower toxicity than DMF. | researchgate.net |

| N-Butylpyrrolidinone (NBP) | Biodegradable, lower toxicity profile. | researchgate.net |

| Anisole/NOP | Effective solubilization of Fmoc-amino acids, green alternative to DMF. | researchgate.net |

Novel Applications of this compound in Materials Science and Biotechnology

The unique properties of the Fmoc group and the proline residue are being leveraged to develop novel biomaterials and biotechnological tools. The ability of Fmoc-peptides to self-assemble into hydrogels is a particularly active area of research.

Self-Assembling Hydrogels: Fmoc-derivatized amino acids and short peptides have demonstrated a remarkable capacity to form self-supporting hydrogels. researchgate.netmanchester.ac.uknih.govmdpi.com These hydrogels are being investigated for a wide range of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture. nih.govmdpi.com The incorporation of this compound into peptide sequences could be explored to modulate the mechanical properties and biological activity of these hydrogels. The rigid, cyclic structure of proline can introduce specific conformational constraints that influence the self-assembly process and the final architecture of the hydrogel matrix.

Surface Functionalization: The functionalization of biomaterial surfaces with peptides is a key strategy to enhance their biocompatibility and bioactivity. This compound can be utilized in the synthesis of proline-containing peptides that are subsequently tethered to surfaces to promote cell adhesion, prevent biofouling, or create biosensors. nih.gov The activated pentafluorophenyl ester group allows for efficient coupling to amine-functionalized surfaces.

Computational Studies on this compound Reactivity and Conformational Preferences

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the reactivity and conformational landscape of this compound.

Reactivity and Reaction Mechanisms: DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. nih.gov Such studies can elucidate the mechanism of the coupling reaction, identify key transition states, and predict the influence of different solvents and reagents on the reaction rate and efficiency. This knowledge can guide the optimization of coupling protocols and the design of more efficient activating groups.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Analysis of electronic structure and reaction pathways. | Understanding reactivity, optimizing coupling conditions. nih.gov |

| Molecular Dynamics (MD) | Simulation of conformational dynamics in solution. | Predicting preferred conformations, assessing aggregation propensity. nih.govnih.gov |

Challenges and Opportunities for this compound in Next-Generation Peptide Technologies

As peptide science advances towards the synthesis of more complex and longer peptides, as well as novel peptide-based therapeutics, both challenges and opportunities arise for activated esters like this compound.

Challenges:

Difficult Couplings: While this compound is an activated ester designed for efficient coupling, the incorporation of proline itself can sometimes be challenging, particularly in sterically hindered sequences or when adjacent to other proline residues. nih.govnih.gov This can lead to incomplete reactions and the formation of deletion sequences.

Automated Synthesis: In automated peptide synthesizers, the high reactivity of activated esters like this compound can sometimes lead to side reactions if not carefully controlled. springernature.com Ensuring complete and clean coupling within the time constraints of automated protocols is a key challenge.

Opportunities:

Overcoming Difficult Sequences: The high reactivity of the pentafluorophenyl ester makes this compound a valuable tool for overcoming difficult coupling reactions where standard coupling reagents may be less effective. nih.gov Its use can be particularly advantageous in the synthesis of peptides with sterically demanding residues.

Synthesis of Peptidomimetics and Cyclic Peptides: Proline and its derivatives are key components in many peptidomimetics and cyclic peptides due to their ability to induce specific turns and conformations. nih.gov this compound is an essential building block for the synthesis of these complex molecules, which are of great interest in drug discovery.

Peptide-Drug Conjugates and Delivery Systems: The development of next-generation peptide-drug conjugates and targeted drug delivery systems relies on efficient and versatile peptide synthesis methodologies. researchgate.net this compound can be utilized in the synthesis of targeting peptides that are subsequently conjugated to therapeutic agents. Furthermore, the incorporation of proline can enhance the stability and pharmacokinetic properties of these peptide-based drugs.

Q & A

Q. What are the critical steps for synthesizing Fmoc-Pro-OPfp with high yield and purity?

- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions. Key steps include:

- Activation of the carboxyl group : Use pentafluorophenyl (Pfp) esters to enhance reactivity and reduce racemization during coupling .

- Protection of the amino group : The Fmoc (9-fluorenylmethyloxycarbonyl) group provides orthogonal protection, removable under mild basic conditions (e.g., piperidine) .

- Purification : Employ reversed-phase HPLC or flash chromatography with solvents like acetonitrile/water gradients to isolate the product. Monitor purity via analytical HPLC (≥99%) and confirm identity using mass spectrometry (MS) .

Q. Which analytical techniques are essential for characterizing this compound, and how are discrepancies in data resolved?

- Methodological Answer :

- Primary Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and detect impurities (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

- Fourier Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks (e.g., C=O stretch at ~1730 cm⁻¹ for the Pfp ester) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₂₆H₁₈F₅NO₄; calc. 519.12 g/mol) .

- Resolving Discrepancies : Cross-validate using orthogonal methods (e.g., combine NMR with X-ray crystallography or computational modeling) to address conflicts in structural assignments .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations complement experimental studies on this compound’s self-assembly behavior?

- Methodological Answer : MD simulations predict molecular interactions driving supramolecular assembly:

- Parameterization : Use force fields (e.g., CHARMM36) optimized for peptides and fluorinated groups .

- Key Insights :

- Stacking Interactions : Simulate π-π stacking of Fmoc groups, which stabilize fibril cores .

- Solvent Effects : Model water accessibility to Fmoc groups to explain amphiphilic aggregation observed in TEM .

- Validation : Compare simulated radial distribution functions (RDFs) with experimental WAXS d-spacings (e.g., ~4.6 Å for π-stacking) .

Q. What experimental strategies address contradictions between spectroscopic data and computational models in structural analysis of this compound derivatives?

- Methodological Answer :

- Hypothesis Testing :

- Case Study : If FTIR suggests β-sheet hydrogen bonding, but MD simulations show polyproline II conformations, perform circular dichroism (CD) to detect secondary structure (e.g., minima at ~228 nm for polyproline II) .

- Synchrotron Techniques : Use small-angle X-ray scattering (SAXS) to resolve fibril dimensions vs. MD-predicted fibril packing .

- Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral data (FTIR, CD) with simulation trajectories .

Q. How do solvent polarity and temperature influence the stability of this compound during peptide synthesis?

- Methodological Answer :

- Stability Profiling :

- Kinetic Studies : Monitor degradation via HPLC under varying conditions (e.g., DMF vs. dichloromethane, 0–40°C) .

- Activation Energy Calculation : Use Arrhenius plots to quantify decomposition rates and identify optimal storage temperatures (e.g., –20°C for long-term stability) .

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to minimize hydrolysis of the Pfp ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.